8-((2-Chlorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-((2-Chlorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a complex organic molecule. The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of this molecule . It is based on a decent quantum chemical calculation and is useful for further scientific research and development .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using the structure data file (SDF/MOL File), which describes the structural relationships and properties of the atoms . The molecule contains total 40 bond(s); 18 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), and 1 sulfonamide(s) .Scientific Research Applications
Synthesis and Structural Analysis
- Novel sulfur-containing spiro compounds have been synthesized, showing the utility of these compounds in creating multifunctional molecules for drug discovery and material science. These compounds are prepared through condensation reactions and further functionalized to study their properties and applications (Reddy et al., 1993), (Li et al., 2013).
Applications in Material Science
- Sulfur-containing spiro compounds have shown potential in the development of new organic materials for nonlinear optical devices. These materials are studied for their purification, crystal growth, characterization, and optical properties, demonstrating their suitability for applications such as frequency doublers in laser technology (Kagawa et al., 1994).
Drug Discovery and Biological Activity
- Sulfur-containing spiro compounds have been synthesized and evaluated for their anticancer activity. The synthesis of new derivatives and their bioactivity against various cancer cell lines indicate the potential of these compounds in medicinal chemistry (Flefel et al., 2017).
Electronic Transport Mechanism
- The electronic transport mechanisms in thin films of some new poly(azomethine sulfone)s, which are related to sulfur-containing compounds, have been studied. These polymers show semiconducting properties, indicating their potential use in electronic devices (Rusu et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and receptor-interacting protein kinase 3 (RIPK3), as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .
Result of Action
By inhibiting RIPK1, the compound can potentially prevent or reduce necroptosis, thereby mitigating the associated pathophysiological disorders . As necroptosis leads to organ injury and induces immune-stress responses , inhibiting this process could have significant therapeutic benefits.
properties
IUPAC Name |
8-(2-chlorophenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S2/c14-11-3-1-2-4-12(11)20(16,17)15-7-5-13(6-8-15)18-9-10-19-13/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXKQNIFFVJWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.